

In Vitro Assay Protocols for the Characterization of BMS-1166 Hydrochloride

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Compound of Interest

Compound Name: BMS-1166 hydrochloride

Cat. No.: B8086991

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Introduction

BMS-1166 hydrochloride is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction.^{[1][2]} This interaction is a critical immune checkpoint that tumor cells often exploit to evade the host's immune system. By blocking the PD-1/PD-L1 pathway, BMS-1166 restores T-cell activation and enhances anti-tumor immunity.^{[1][3]} **BMS-1166 hydrochloride** induces the dimerization of PD-L1, effectively preventing its binding to PD-1.^{[1][2]} Additionally, a secondary mechanism of action has been identified where BMS-1166 inhibits the glycosylation of PD-L1, leading to its retention in the endoplasmic reticulum and subsequent functional inactivation.^{[4][5]}

These application notes provide a comprehensive overview of the in vitro assays used to characterize the activity of **BMS-1166 hydrochloride**, including detailed experimental protocols for key methodologies.

Quantitative Data Summary

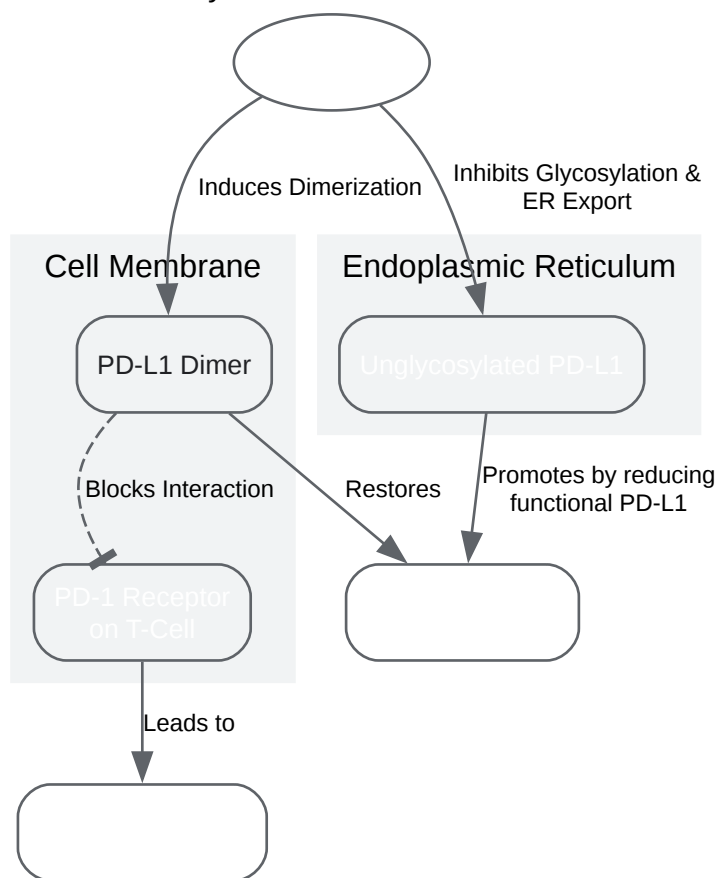
The following table summarizes the in vitro potency of BMS-1166 as determined by various assay methodologies.

Assay Type	Description	Cell Line/System	IC50 / EC50	Reference
HTRF Binding Assay	Measures direct inhibition of PD-1/PD-L1 protein-protein interaction.	Recombinant Proteins	1.4 nM	[1] [6]
Cell-Based Reporter Assay	Measures the restoration of T-cell activation in a co-culture system.	Jurkat/PD-1 and CHO/PD-L1	276 nM	[6]
Surface Plasmon Resonance (SPR)	Biophysical measurement of the inhibition of PD-1/PD-L1 binding.	Recombinant Proteins	85.4 nM	[7]

Signaling Pathway and Mechanism of Action

BMS-1166 hydrochloride exhibits a dual mechanism of action to disrupt the PD-1/PD-L1 signaling pathway.

BMS-1166 Hydrochloride Mechanism of Action



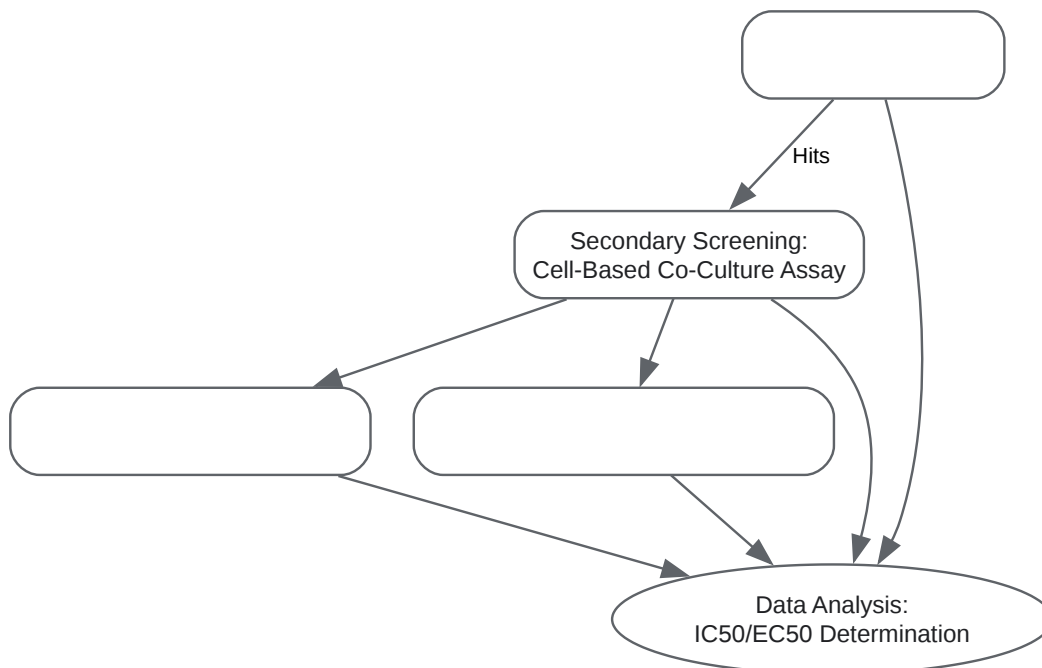
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Caption: Dual mechanism of BMS-1166 action.

Experimental Workflow

A typical in vitro experimental workflow for characterizing a PD-1/PD-L1 inhibitor like **BMS-1166 hydrochloride** is outlined below.

In Vitro Characterization Workflow for PD-1/PD-L1 Inhibitors

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Caption: Workflow for inhibitor characterization.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay

This assay quantitatively measures the ability of **BMS-1166 hydrochloride** to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.

Materials:

- Recombinant Human PD-1 protein (e.g., with a His-tag)

- Recombinant Human PD-L1 protein (e.g., with an Fc-tag)
- Anti-His-tag antibody labeled with HTRF donor fluorophore (e.g., Europium cryptate)
- Anti-Fc-tag antibody labeled with HTRF acceptor fluorophore (e.g., d2)
- Assay Buffer (e.g., PBS with 0.1% BSA)
- **BMS-1166 hydrochloride**
- Low-volume 384-well white plates
- HTRF-compatible plate reader

Protocol:

- Prepare a serial dilution of **BMS-1166 hydrochloride** in the assay buffer.
- In a 384-well plate, add the **BMS-1166 hydrochloride** dilutions. Include wells for no-inhibitor (positive control) and no-protein (negative control) controls.
- Add the tagged PD-1 and PD-L1 proteins to each well at a final concentration optimized for the assay.
- Add the HTRF detection reagents (donor and acceptor antibodies) to each well.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
- Calculate the HTRF ratio and determine the IC₅₀ value by fitting the data to a dose-response curve. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.

Cell-Based Jurkat/NFAT-Luciferase Reporter Assay

This co-culture assay assesses the functional ability of **BMS-1166 hydrochloride** to restore T-cell activation.

Materials:

- Jurkat T-cells stably expressing human PD-1 and an NFAT-luciferase reporter construct.
- A target cell line expressing human PD-L1 (e.g., CHO or a cancer cell line like PC9).
- Cell culture medium (e.g., RPMI-1640 with 10% FBS).
- **BMS-1166 hydrochloride**.
- White, clear-bottom 96-well microplates.
- Luciferase assay reagent.
- Luminometer.

Protocol:

- Seed the PD-L1 expressing target cells in a 96-well plate and allow them to adhere overnight.
- Prepare a serial dilution of **BMS-1166 hydrochloride** in cell culture medium.
- Add the diluted **BMS-1166 hydrochloride** to the wells containing the target cells. Include a vehicle control (e.g., DMSO).
- Add the Jurkat-PD-1/NFAT-luciferase reporter T-cells to the wells.
- Co-culture the cells for 6-24 hours at 37°C in a 5% CO₂ incubator.
- Add the luciferase assay reagent to each well according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- Calculate the EC₅₀ value by plotting the luminescence signal against the log of the inhibitor concentration. An increase in luminescence indicates restored T-cell activation.

Western Blot Analysis of PD-L1 Glycosylation

This protocol is used to investigate the effect of **BMS-1166 hydrochloride** on the glycosylation status of PD-L1.

Materials:

- A cell line endogenously expressing or overexpressing PD-L1.
- **BMS-1166 hydrochloride**.
- Tunicamycin (as a positive control for glycosylation inhibition).
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
- PNGase F enzyme.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibody against PD-L1.
- HRP-conjugated secondary antibody.
- Chemiluminescent substrate.
- Imaging system.

Protocol:

- Treat the PD-L1 expressing cells with **BMS-1166 hydrochloride** or Tunicamycin for a specified time (e.g., 17 hours).
- Lyse the cells and determine the protein concentration of the lysates.
- For PNGase F treatment, incubate a portion of the cell lysate with the enzyme according to the manufacturer's protocol to remove N-linked glycans.

- Separate the proteins by SDS-PAGE. Note that glycosylated PD-L1 runs at a higher molecular weight (around 40-60 kDa) than its predicted size.[6]
- Transfer the proteins to a membrane.
- Block the membrane and then incubate with the primary anti-PD-L1 antibody.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift to a lower molecular weight band upon treatment with **BMS-1166 hydrochloride**, similar to the effect of Tunicamycin or PNGase F, indicates inhibition of glycosylation.

Surface Plasmon Resonance (SPR) Based PD-1/PD-L1 Blockade Assay

SPR provides a label-free, real-time analysis of the binding kinetics and inhibition of the PD-1/PD-L1 interaction.

Materials:

- SPR instrument and sensor chips (e.g., CM5).
- Amine coupling kit (EDC, NHS, ethanolamine).
- Recombinant human PD-1 protein.
- Recombinant human PD-L1 protein.
- Running buffer (e.g., HBS-EP+).
- **BMS-1166 hydrochloride**.

Protocol:

- Immobilize the PD-1 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared without the protein.

- Prepare a series of solutions containing a constant concentration of PD-L1 pre-incubated with varying concentrations of **BMS-1166 hydrochloride**.
- Inject the PD-L1/**BMS-1166 hydrochloride** mixtures sequentially over the PD-1 immobilized surface and the reference cell.
- Monitor the association and dissociation phases in real-time.
- Regenerate the sensor surface between each injection cycle using a suitable regeneration solution (e.g., a low pH buffer).
- Analyze the data to determine the percentage of inhibition for each concentration of **BMS-1166 hydrochloride** and calculate the IC₅₀ value.

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